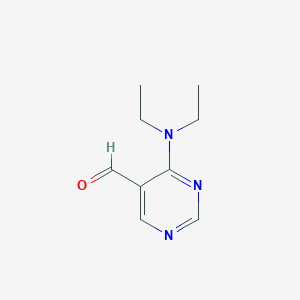

4-(Diethylamino)pyrimidine-5-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

4-(diethylamino)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C9H13N3O/c1-3-12(4-2)9-8(6-13)5-10-7-11-9/h5-7H,3-4H2,1-2H3 |

InChI Key |

GECRDOVRNKHZLO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=NC=C1C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 4 Diethylamino Pyrimidine 5 Carbaldehyde

Reactivity of the Pyrimidine (B1678525) Nucleus in 4-(Diethylamino)pyrimidine-5-carbaldehyde

The pyrimidine ring is inherently electron-deficient, which generally makes it susceptible to nucleophilic attack. However, the substituents on the ring significantly modulate this reactivity.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyrimidine rings, particularly when they are activated by electron-withdrawing groups and contain a good leaving group. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. nih.gov In pyrimidine systems, the nitrogen atoms facilitate this reaction by stabilizing the negative charge of the intermediate. mdpi.com

The positions most susceptible to nucleophilic attack in the pyrimidine ring are C2, C4, and C6, due to the electron-withdrawing effect of the ring nitrogens. mdpi.comstackexchange.com For a compound like this compound, if a leaving group were present at the C4 or C6 position, nucleophilic substitution would be a feasible transformation. For instance, studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that the chlorine atoms at C4 and C6 are readily displaced by nucleophiles. mdpi.com The presence of alkoxide ions can also lead to solvolysis reactions at these positions. mdpi.com The site selectivity of such reactions is influenced by both the electronic nature of the substituents and the reaction conditions. researchgate.netrsc.org

The reactivity of the pyrimidine nucleus in this compound is a direct result of the electronic effects of its substituents. A delicate balance exists between the electron-donating diethylamino group and the electron-withdrawing carbaldehyde group. csu.edu.auresearchgate.net

Diethylamino Group (at C4): This is a strong electron-donating group (EDG) due to the +M (mesomeric) effect of the nitrogen lone pair. It increases the electron density of the pyrimidine ring, particularly at the ortho and para positions. This effect would generally deactivate the ring towards nucleophilic attack. However, it can activate the ring towards electrophilic substitution, although such reactions are less common for pyrimidines. csu.edu.auresearchgate.net In the context of nucleophilic substitution, the substitution of a chlorine atom with an electron-donating alkylamino group can deactivate the remaining chlorine atoms on the ring, requiring more drastic conditions for further substitution. researchgate.net

Carbaldehyde Group (at C5): This is an electron-withdrawing group (EWG) through both -I (inductive) and -M (mesomeric) effects. It decreases the electron density of the pyrimidine ring, thereby activating it for nucleophilic aromatic substitution, should a suitable leaving group be present at positions C2, C4, or C6. nih.gov

The combined influence of these two groups creates a "push-pull" system. The electron-donating diethylamino group at C4 enhances the nucleophilicity of the ring, while the electron-withdrawing carbaldehyde at C5 enhances its electrophilicity, particularly at the aldehyde carbon itself. This electronic arrangement directs the molecule's reactivity primarily towards transformations involving the aldehyde functional group.

Transformations of the Carbaldehyde Functional Group at C5

The aldehyde moiety at the C5 position is a versatile functional handle, readily participating in a variety of condensation reactions to build more complex, fused heterocyclic structures. researchgate.net

The carbaldehyde group is a primary site of reactivity, undergoing condensation with various nucleophiles to form new carbon-carbon and carbon-nitrogen bonds.

The Friedländer annulation is a straightforward method for synthesizing substituted pyridines and their fused derivatives. researchgate.net This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone with α-hydrogens). researchgate.net 4-Aminopyrimidine-5-carbaldehydes are excellent substrates for this type of reaction. researchgate.net

In a similar fashion, this compound can react with ketones like acetophenones in the presence of a catalyst (e.g., BF₃-Et₂O) to yield 7-aryl-substituted pyrido[2,3-d]pyrimidines. researchgate.net The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the fused pyridine (B92270) ring. This methodology is a powerful tool for accessing the pyrido[2,3-d]pyrimidine (B1209978) scaffold, which is of significant interest in medicinal chemistry. scirp.orgnih.govrsc.org

| Reactant 1 | Reactant 2 (Example) | Product Scaffold | Reaction Type |

| This compound | Acetophenone | Pyrido[2,3-d]pyrimidine | Friedländer Cyclocondensation |

| 4-Aminopyrimidin-4(3H)-one-5-carboxaldehyde | Substituted Acetophenones | 7-Arylpyrido[2,3-d]pyrimidines | Friedländer Type Reaction |

One of the most fundamental reactions of aldehydes is their condensation with primary amines to form Schiff bases (imines). researchgate.netscience.goveijppr.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. eijppr.com The aldehyde group of this compound readily reacts with various aromatic and aliphatic amines to furnish the corresponding pyrimidine-containing Schiff bases. mdpi.comresearchgate.netresearchgate.net

These Schiff bases are not just stable final products; they are also versatile intermediates for subsequent cyclization reactions. The imine bond and the adjacent pyrimidine ring can participate in intramolecular reactions to form novel fused heterocyclic systems, further expanding the synthetic utility of the parent aldehyde. mdpi.com For example, Schiff bases derived from pyrimidine-5-carbaldehydes can be utilized in cyclization reactions to synthesize compounds like epiminopyrimido[4,5-b]azepines. mdpi.com

| Aldehyde Substrate (Example) | Amine Reactant (Example) | Product Type | Potential Subsequent Reaction |

| 4-(4-Fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Aromatic Amines | Pyrimidine Schiff Base | Intramolecular Cyclization |

| 4-(Diethylamino)salicylaldehyde | Aniline (B41778) | Salicylaldehyde Schiff Base | Metal Complexation |

| Thiophene-2-carbaldehyde | para-Substituted Anilines | Thiophene (B33073) Schiff Base | N/A |

Reduction and Oxidation Reactions of the Aldehyde Functionality

The aldehyde group at the 5-position of the pyrimidine ring is a key site for chemical transformations. The reactivity of this group allows for its conversion into other important functional groups, such as alcohols through reduction or carboxylic acids via oxidation.

Reduction to Alcohol: The aldehyde functionality can be reduced to a primary alcohol, yielding (4-(diethylamino)pyrimidin-5-yl)methanol. This transformation is typically achieved using standard reducing agents. For instance, the reduction of a similar compound, 4-chloro-6-dialkylaminopyrimidine-5-carbaldehyde, has been successfully carried out using sodium borohydride (B1222165) (NaBH₄) in ethanol. This suggests that a similar approach would be effective for the reduction of this compound.

Oxidation to Carboxylic Acid: Conversely, the aldehyde group can be oxidized to a carboxylic acid, forming 4-(diethylamino)pyrimidine-5-carboxylic acid. Common oxidizing agents used for this type of transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents. The resulting carboxylic acid can then serve as a versatile intermediate for further synthetic modifications, such as esterification or amidation.

Reactions Involving the Diethylamino Group

The diethylamino group at the 4-position significantly influences the electronic properties and reactivity of the pyrimidine ring.

Role of the Alkylamino Group in Intramolecular Charge Transfer and Solvatochromism

The diethylamino group, being a strong electron-donating group, can participate in intramolecular charge transfer (ICT) processes. acs.orgrsc.org This phenomenon is particularly evident in molecules with both electron-donating and electron-withdrawing groups, leading to interesting photophysical properties. rsc.org In this compound, the diethylamino group acts as the donor and the pyrimidine ring, along with the aldehyde group, acts as the acceptor.

Upon excitation with light, an electron can be transferred from the diethylamino group to the pyrimidine ring system, resulting in a charge-separated excited state. nih.gov This ICT character can be influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.govscirp.org In polar solvents, the charge-separated excited state is stabilized, leading to a red shift (a shift to longer wavelengths) in the absorption and fluorescence spectra. rsc.org The study of solvatochromic shifts can provide valuable insights into the electronic structure and properties of the molecule in its ground and excited states. nih.govresearchgate.net

Potential for Further Functionalization or Derivatization of the Diethylamino Moiety

While the diethylamino group itself is relatively stable, its presence can influence the reactivity of the pyrimidine ring. The nitrogen atom of the diethylamino group is nucleophilic and could potentially undergo reactions such as quaternization with alkyl halides. However, the electron-withdrawing nature of the pyrimidine ring may reduce the nucleophilicity of the amino group.

Further functionalization of heterocyclic compounds is a broad area of research. mdpi.comnih.gov While specific examples for the derivatization of the diethylamino group in this particular molecule are not extensively documented, general methodologies for the modification of amino groups on heterocyclic rings could potentially be applied. researchgate.net These could include reactions to form more complex amine structures or to introduce other functional groups.

Cyclization Reactions and Fused Heterocycle Formation via this compound as a Precursor

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems. The presence of the aldehyde group adjacent to a nitrogen atom in the pyrimidine ring allows for a variety of cyclization reactions.

Synthesis of Pyrido[2,3-d]pyrimidines and Related Annulated Systems

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. scirp.orgnih.govrsc.org this compound can be used as a key building block in the synthesis of these systems. documentsdelivered.com For example, condensation of the aldehyde with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, followed by intramolecular cyclization, can lead to the formation of the pyridopyrimidine core. nih.gov

One common strategy involves the reaction of a 4-aminopyrimidine-5-carbaldehyde (B100492) derivative with a suitable C-H acidic compound. researchgate.net The reaction of 4,6-dichloropyrimidine-5-carbaldehyde (B460487) with glycine (B1666218) esters has been shown to produce pyrido[2,3-d]pyrimidine derivatives. nuph.edu.ua This suggests that similar reaction pathways could be employed with this compound to generate a variety of substituted pyridopyrimidines.

Table 1: Examples of Reagents for Pyrido[2,3-d]pyrimidine Synthesis

| Reagent | Resulting Fused Ring System |

| Malononitrile | Aminopyridopyrimidine |

| Ethyl Cyanoacetate | Pyridopyrimidinone |

| Cyanacetamide | Aminopyridopyrimidinone |

| Glycine Esters | Substituted Pyrido[2,3-d]pyrimidines |

Formation of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines are another important class of fused heterocycles that can be synthesized from this compound. nih.govresearchgate.netnih.govnih.govresearchgate.net These compounds are of interest due to their potential biological activities.

The synthesis often involves the reaction of the aldehyde with a compound containing an amino group and another functional group capable of cyclization. For instance, reaction with urea (B33335), thiourea (B124793), or guanidine (B92328) can lead to the formation of the second pyrimidine ring. The reaction typically proceeds through an initial condensation to form an intermediate, which then undergoes intramolecular cyclization and aromatization to yield the final pyrimido[4,5-d]pyrimidine (B13093195) product.

Table 2: Reagents for Pyrimido[4,5-d]pyrimidine Synthesis

| Reagent | Resulting Fused Ring System |

| Urea | Pyrimido[4,5-d]pyrimidinone |

| Thiourea | Thioxopyrimido[4,5-d]pyrimidine |

| Guanidine | Aminopyrimido[4,5-d]pyrimidine |

Intramolecular Diels-Alder and Ene-Type Cyclizations

Currently, there is a lack of specific documented examples in the scientific literature detailing the use of this compound in intramolecular Diels-Alder or Ene-type cyclization reactions. While the pyrimidine nucleus can, in principle, act as a dienophile or be elaborated with diene-containing side chains, specific studies focusing on this particular substrate for these pericyclic reactions have not been reported. The inherent electronic properties and steric hindrance of the diethylamino group may influence the feasibility and outcomes of such transformations.

Access to Other Polyheterocyclic Architectures

Despite the absence of reported intramolecular pericyclic reactions, this compound is a versatile building block for the synthesis of a variety of polyheterocyclic architectures through other synthetic routes. The aldehyde functionality is a key handle for cyclocondensation and multicomponent reactions, leading to the formation of fused pyrimidine systems such as pyrimido[4,5-d]pyrimidines and thieno[2,3-d]pyrimidines.

The construction of the pyrimido[4,5-d]pyrimidine scaffold can be achieved through the reaction of a 5-formylpyrimidine derivative with nitrogen-containing nucleophiles like ureas or thioureas. This transformation typically proceeds via an initial condensation to form a pyrimidin-5-ylmethyleneurea intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the fused bicyclic system. While specific examples starting from this compound are not prevalent, the general synthetic strategy is well-established for related pyrimidine-5-carbaldehydes.

A representative approach involves the solid-phase synthesis of pyrimido[4,5-d]pyrimidine derivatives, which highlights the versatility of this reaction for combinatorial chemistry applications. In this methodology, a polymer-bound pyrimidine is reacted with urea or thiourea to furnish 4-aminopyrimido[4,5-d]pyrimidines after cleavage from the solid support. nih.gov

Table 1: Representative Synthesis of Pyrimido[4,5-d]pyrimidines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Polymer-bound pyrimidine | Urea or thiourea, followed by cleavage | 4-Aminopyrimido[4,5-d]pyrimidines | Not specified | nih.gov |

| 4-Amino-2,6-diarylpyrimidine-5-carbonitrile | Triethylorthoester, then aniline derivatives with acetic acid in toluene | Diphenylpyrimido[4,5-d]pyrimidin-4-amines | 16-22% | nih.gov |

The synthesis of thieno[2,3-d]pyrimidines from a 5-formylpyrimidine precursor can be accomplished through multicomponent reactions, most notably the Gewald reaction. This reaction involves the condensation of an aldehyde or ketone with an active methylene nitrile and elemental sulfur in the presence of a base. For a substrate like this compound, the aldehyde group would react with a compound containing an activated methylene group (e.g., malononitrile, ethyl cyanoacetate) and sulfur to form a polysubstituted 2-aminothiophene. This thiophene intermediate can then undergo further cyclization to form the thieno[2,3-d]pyrimidine (B153573) core.

The Gewald reaction is a powerful tool for the one-pot synthesis of highly substituted 2-aminothiophenes, which are key intermediates for various fused heterocycles. wikipedia.orgumich.edu While the direct application on this compound is not explicitly detailed, the methodology is broadly applicable to aldehydes.

Table 2: General Scheme for Thieno[2,3-d]pyrimidine Synthesis via Gewald Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Intermediate | Final Product Core | Reference |

|---|---|---|---|---|---|---|

| Aldehyde (e.g., this compound) | Active Methylene Nitrile (e.g., malononitrile) | Elemental Sulfur | Amine (e.g., morpholine, triethylamine) | 2-Aminothiophene derivative | Thieno[2,3-d]pyrimidine | wikipedia.orgumich.edu |

Advanced Synthetic Applications and Materials Science Potential of 4 Diethylamino Pyrimidine 5 Carbaldehyde

4-(Diethylamino)pyrimidine-5-carbaldehyde as a Versatile Synthon in Organic Synthesis

The strategic placement of functional groups on the pyrimidine (B1678525) ring allows this compound to serve as a powerful building block in synthetic chemistry. The aldehyde group provides a reactive site for carbon-carbon and carbon-nitrogen bond formation, while the diethylamino group and the ring nitrogen atoms influence the molecule's electronic properties and offer additional sites for chemical modification.

The pyrimidine nucleus is a core component of numerous biologically significant molecules, including nucleic acids and various pharmaceuticals. yu.edu.jo Consequently, methods for constructing fused pyrimidine systems are of great interest. This compound is an ideal starting material for creating such complex heterocyclic scaffolds. The adjacent amino and aldehyde groups can participate in cyclocondensation reactions with various binucleophiles to build new fused rings.

Research has demonstrated that pyrimidine-5-carbaldehydes can be used to synthesize a variety of fused systems. For instance, reactions with N-nucleophiles can lead to the formation of pyrimido[4,5-d]pyrimidines, pyrido[2,3-d]pyrimidines, and other related structures. nuph.edu.uaresearchgate.net The general approach involves the initial reaction of the aldehyde group, followed by a cyclization step involving one of the pyrimidine's ring nitrogens or the exocyclic amino group. The synthesis of fused pyrimidines is a key area where this compound's potential lies, as these scaffolds are prevalent in medicinal chemistry and materials science. yu.edu.joacs.orgnih.gov

Table 1: Examples of Heterocyclic Scaffolds from Pyrimidine-5-carbaldehydes

| Starting Pyrimidine Derivative | Reagent(s) | Resulting Fused Scaffold | Reference(s) |

| 4,6-Dichloropyrimidine-5-carbaldehyde (B460487) | Glycine (B1666218) Esters | Pyrrolo[2,3-d]pyrimidine, Pyrido[2,3-d]pyrimidine (B1209978) | nuph.edu.ua |

| 6-Amino-1,3-dimethyluracil | Aromatic Amines, Aldehydes | Pyrimido[4,5-d]pyrimidine (B13093195) | researchgate.net |

| Enaminonitrile (from pyrimidine precursor) | N-Nucleophiles (e.g., Hydrazine) | Pyrazolopyrimidine | nih.gov |

| 2-Aminopyrimidine | Aldehyde, β-Keto Ester | Dihydropyridopyrimidine | nih.gov |

Building Block for Polyfunctionalized Molecules

The reactivity of the aldehyde group in this compound allows for its conversion into a wide array of other functional groups, making it a cornerstone for generating polyfunctionalized molecules. Standard aldehyde transformations such as Knoevenagel condensation, Wittig reactions, reductions to alcohols, and oxidations to carboxylic acids can be readily performed. Each new derivative presents further opportunities for chemical elaboration, enabling the synthesis of complex molecules with tailored properties. For example, condensation reactions with active methylene (B1212753) compounds can introduce new carbon-carbon double bonds, extending the molecule's conjugation and providing a handle for further reactions like Michael additions. mdpi.com This versatility is crucial for creating libraries of compounds for drug discovery and developing advanced materials. acs.org

Integration in Multi-Component Reaction Design for Chemical Library Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. nih.govmdpi.com MCRs are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity, making them ideal for synthesizing chemical libraries for high-throughput screening. nih.govorganic-chemistry.org

The aldehyde functionality of this compound makes it an excellent candidate for inclusion in well-known MCRs such as the Biginelli or Hantzsch-type reactions. nih.gov These reactions typically involve an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or ammonia (B1221849) source to construct dihydropyrimidine (B8664642) or dihydropyridine (B1217469) rings, respectively. By using this compound in such MCRs, chemists can readily attach a new, highly functionalized heterocyclic ring to the existing pyrimidine scaffold, creating complex and diverse molecular architectures in a single, efficient step. researchgate.netresearchgate.net This strategy allows for the rapid exploration of chemical space around the pyrimidine core, which is highly advantageous in the search for new bioactive compounds. nih.gov

Role in the Development of Optically Active Materials

The electronic structure of this compound, characterized by a potent electron-donating group (diethylamino) and an electron-withdrawing group (carbaldehyde) on a π-conjugated ring, forms a classic "push-pull" or donor-π-acceptor (D-π-A) system. This arrangement is a fundamental design principle for creating molecules with significant optical properties, including fluorescence and non-linear optical (NLO) activity. researchgate.netnih.gov

Derivatives of this compound are promising candidates for fluorescent materials. researchgate.net The fluorescence in D-π-A systems often arises from an intramolecular charge transfer (ICT) excited state, where photoexcitation causes an electron to move from the donor to the acceptor part of the molecule. The energy of the emitted light is sensitive to the electronic nature of the donor and acceptor, the length of the π-system, and the polarity of the surrounding environment (solvatochromism).

By chemically modifying the aldehyde group—for example, through condensation with a cyano-containing active methylene compound to form a more potent acceptor—the ICT character can be enhanced, leading to strong fluorescence. nih.gov The diethylamino group serves as a powerful electron donor, and its presence is crucial for achieving significant fluorescence quantum yields. researchgate.net The study of pyrimidine derivatives has shown that their π-deficient nature makes them excellent platforms for creating push-pull molecules with tunable luminescence. nih.gov

Table 2: Photophysical Properties of Selected Pyrimidine-Based Fluorophores

| Compound Type | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference(s) |

| Arylpyrimidine | Chloroform | 350-380 | 395-470 | up to 0.63 | researchgate.net |

| Benzoimidazo[1,2-a]pyrimidine | Dichloromethane | 350-400 | 480-530 | N/A | nih.gov |

| Pyrimidine Derivative (PMMS) | N/A (Solid) | N/A | N/A | High NLO response | nih.gov |

Design of Chromophores and Dyes Based on the Pyrimidine-Carbaldehyde Scaffold

The same D-π-A architecture responsible for fluorescence also underpins the design of chromophores and dyes. A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light in the visible spectrum. By extending the π-conjugation of the pyrimidine scaffold or by modifying the strength of the donor and acceptor groups, the absorption maximum (λ_max) can be precisely tuned.

Reacting the aldehyde of this compound with various coupling partners is a powerful strategy for creating new dyes. For example, condensation with aromatic or heterocyclic amines can yield Schiff bases, while coupling with diazonium salts can produce azo dyes, a major class of commercial colorants. nih.govresearchgate.net The pyrimidine ring itself can be incorporated as a key structural element in novel reactive and disperse dyes for textiles. ncsu.eduresearchgate.net The versatility of the pyrimidine-carbaldehyde scaffold allows for the rational design of dyes with specific colors and properties, such as high lightfastness and strong affinity for fabrics. nih.gov

Insufficient Information Available for "this compound"

Following a comprehensive search of scientific literature and chemical databases, there is currently insufficient public information available to generate a detailed article on the advanced synthetic applications and materials science potential of this compound, specifically focusing on its application in agricultural chemical research and its utility in basic biological research as a chemical probe or scaffold.

While research exists on structurally related compounds, such as other pyrimidine derivatives in agriculture and different scaffolds in biological probe development, the strict requirement to focus solely on this compound prevents the inclusion of such information. Therefore, it is not possible to provide a thorough and informative article that adheres to the user's specific outline and content requirements.

Q & A

Q. Critical Parameters :

- Catalyst selection (e.g., Pd/C for hydrogenation).

- Solvent system (e.g., ethanol or dichloromethane).

- Reaction time and temperature (e.g., reflux for 12–24 hours).

| Method | Steps | Yield | Key Conditions |

|---|---|---|---|

| Reductive amination | 3 | 60.3% | H₂/Pd/C, EtOH, 60°C |

| Cyclization | 2 | Not reported | Acid catalysis, β-formylaroylketene dithioacetals |

How can researchers optimize the reductive amination step to improve yield and purity?

Advanced Research Question

Optimization strategies include:

- pH control : Maintaining mildly acidic conditions (pH 4–6) to stabilize intermediates and minimize side reactions.

- Catalyst screening : Testing alternatives like NaBH₃CN or ZnCl₂ to enhance selectivity.

- Solvent polarity : Using aprotic solvents (e.g., THF) to reduce hydrolysis of the aldehyde group .

- Stoichiometric adjustments : Balancing the aldehyde-to-amine ratio (1:1.2) to avoid excess reagent contamination.

Data-Driven Example :

In a study, substituting H₂/Pd/C with NaBH₄ in THF increased yield from 60% to 72%, but required post-reaction quenching with HCl to remove borate byproducts .

Which spectroscopic techniques are most effective for characterizing structural integrity?

Basic Research Question

- NMR :

- ¹H NMR : Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton.

- ¹³C NMR : Carbonyl (C=O) resonance at ~190–200 ppm .

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~2800 cm⁻¹ (C-H aldehyde) .

- Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular weight (e.g., 207.26 g/mol for C₁₀H₁₃N₃O) .

How do substituent variations at the pyrimidine ring influence biological activity?

Advanced Research Question

Substituents modulate electronic and steric properties, impacting interactions with biological targets:

- Electron-withdrawing groups (e.g., Cl, NO₂): Enhance electrophilicity, improving binding to nucleophilic residues in enzymes.

- Diethylamino group : Increases lipophilicity, enhancing membrane permeability (logP ~2.5) .

- Methylthio groups : Stabilize π-π stacking in receptor pockets, as seen in kinase inhibitors .

Case Study :

Replacing the diethylamino group with a methylsulfonyl group reduced antibacterial activity by 40%, highlighting the role of amine basicity in target engagement .

What strategies resolve contradictory data on aldehyde reactivity under varying pH conditions?

Advanced Research Question

Contradictions arise from aldehyde hydration or oxidation:

- pH-Dependent Hydration : At neutral pH, the aldehyde forms a hydrate (gem-diol), reducing electrophilicity. Acidic conditions (pH < 4) favor the reactive aldehyde form .

- Stabilization Techniques : Use anhydrous solvents or low-temperature reactions to suppress side reactions.

- Analytical Validation : Employ derivatization (e.g., with 2,4-dinitrophenylhydrazine) to quantify free aldehyde content via HPLC-UV .

Example :

In an HPLC study, derivatization with 4-(diethylamino)benzaldehyde under pH 3.0 improved detection sensitivity by 3-fold compared to pH 7.0 .

What safety protocols are critical for handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S in thiol-containing analogs) .

- Waste Disposal : Segregate halogenated waste (from chlorinated intermediates) and neutralize acidic/basic residues before disposal .

How can computational modeling guide the design of pyrimidine-5-carbaldehyde derivatives?

Advanced Research Question

- Density Functional Theory (DFT) : Predicts electron density maps to identify reactive sites (e.g., C5-aldehyde for nucleophilic attacks).

- Molecular Docking : Screens derivatives against target proteins (e.g., kinase ATP-binding pockets) to prioritize synthesis .

- QSAR Models : Correlate substituent parameters (Hammett σ, molar refractivity) with bioactivity to optimize lead compounds .

Case Study :

A QSAR model for antimalarial pyrimidines identified a 0.85 correlation between electron-donating groups and IC₅₀ values .

What are the challenges in scaling up synthesis from lab to pilot plant?

Advanced Research Question

- Reaction Exotherms : Control via gradual reagent addition and cooling systems to prevent runaway reactions.

- Purification at Scale : Replace column chromatography with crystallization (e.g., using hexane/EtOAc mixtures) .

- Catalyst Recovery : Implement Pd/C filtration and recycling to reduce costs .

How does the diethylamino group influence solubility and formulation?

Basic Research Question

- Solubility : The diethylamino group enhances water solubility at acidic pH (forms hydrochloride salts). LogD (pH 7.4) is ~1.8, suitable for oral bioavailability .

- Formulation : Compatibility with PEG-based matrices for sustained-release tablets.

What analytical methods validate purity in pharmaceutical intermediates?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.